(Z)-3-(2-Phenylhydrazono)cyclohexanone

Beschreibung

The exact mass of the compound 3-(Phenylhydrazinylidene)cyclohexan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Z)-3-(2-Phenylhydrazono)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(2-Phenylhydrazono)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

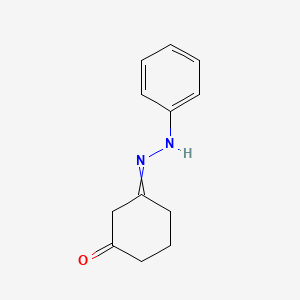

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(phenylhydrazinylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBKHKGFGCNQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NNC2=CC=CC=C2)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901262985 | |

| Record name | 1,3-Cyclohexanedione, 1-(2-phenylhydrazone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27385-45-1 | |

| Record name | 1,3-Cyclohexanedione, 1-(2-phenylhydrazone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27385-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedione, 1-(2-phenylhydrazone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 1-(2-phenylhydrazone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Z)-3-(2-Phenylhydrazono)cyclohexanone from 1,3-Cyclohexanedione

Abstract

This technical guide provides a comprehensive overview of the synthesis of (Z)-3-(2-Phenylhydrazono)cyclohexanone, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is achieved through the condensation reaction of 1,3-cyclohexanedione with phenylhydrazine. This document delves into the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines the necessary analytical techniques for the characterization of the final product. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this versatile chemical scaffold.

Introduction: The Significance of the Phenylhydrazone Moiety in Drug Discovery

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. The phenylhydrazone scaffold, in particular, has emerged as a privileged structural motif in medicinal chemistry due to its wide spectrum of biological activities.[1] These compounds have demonstrated potential as anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumoral agents.[2] The versatile nature of the hydrazone linkage allows for the facile synthesis of a diverse library of compounds with tunable electronic and steric properties, making it an attractive target for drug discovery programs.

The title compound, (Z)-3-(2-Phenylhydrazono)cyclohexanone, incorporates both the pharmacologically significant phenylhydrazone group and a cyclohexanone ring, a common scaffold in many natural products and synthetic drugs. The reactivity of the remaining carbonyl group and the overall molecular architecture make it a valuable intermediate for the synthesis of more complex heterocyclic systems, such as indoles via the Fischer indole synthesis.[3][4] Recent studies have highlighted the potential of arylhydrazone derivatives of 1,3-cyclohexanedione as anticancer and tyrosine kinase inhibitors, further underscoring the importance of this class of molecules.[5]

The Chemistry of Synthesis: A Mechanistic Perspective

The synthesis of (Z)-3-(2-Phenylhydrazono)cyclohexanone from 1,3-cyclohexanedione and phenylhydrazine is a classic condensation reaction. The reaction proceeds via nucleophilic attack of the phenylhydrazine on one of the carbonyl groups of the dione. A key aspect of the reactivity of 1,3-cyclohexanedione is its existence in a tautomeric equilibrium between the diketo and enol forms.[6][7] In solution, the enol form is significantly populated, and its nucleophilic character at the α-carbon can also play a role in certain reactions. However, for the formation of the hydrazone, the reaction primarily occurs at the carbonyl carbon.

The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic nitrogen atom of phenylhydrazine. This is followed by a dehydration step to yield the stable phenylhydrazone product. The reaction is regioselective, with the phenylhydrazine preferentially reacting with one of the two carbonyl groups.

The Japp-Klingemann reaction is a related and important named reaction for the synthesis of hydrazones from β-keto-esters or β-keto-acids and aryldiazonium salts.[3][4] This reaction also proceeds through the formation of an azo intermediate which then rearranges to the more stable hydrazone. While the direct condensation with phenylhydrazine is more straightforward for this particular synthesis, understanding the principles of the Japp-Klingemann reaction provides a broader context for hydrazone synthesis.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of (Z)-3-(2-Phenylhydrazono)cyclohexanone.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established chemical principles for hydrazone formation and information from related syntheses.[8] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,3-Cyclohexanedione | 97% | Sigma-Aldrich |

| Phenylhydrazine Hydrochloride | 99% | Acros Organics |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Ethanol | 95% | VWR |

| Deionized Water | - | - |

| Filter Paper | - | Whatman |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Reflux condenser | - | - |

| Buchner funnel and flask | - | - |

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11.2 g (0.1 mol) of 1,3-cyclohexanedione in 100 mL of a 1:1 (v/v) mixture of glacial acetic acid and deionized water.

-

Addition of Phenylhydrazine: To the stirred solution, add 14.5 g (0.1 mol) of phenylhydrazine hydrochloride.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A yellow to orange solid should precipitate. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove any unreacted starting materials and acid.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude (Z)-3-(2-Phenylhydrazono)cyclohexanone can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dissolution: Dissolve the crude product in a minimal amount of hot 95% ethanol.

-

Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration.

-

Crystallization: Slowly add deionized water to the hot ethanolic solution until the solution becomes turbid. Then, add a few drops of ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized (Z)-3-(2-Phenylhydrazono)cyclohexanone should be confirmed by various spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| Appearance | Yellow to orange solid |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons (multiplet, ~7.0-7.8 ppm), an NH proton (singlet, downfield), and aliphatic protons of the cyclohexanone ring (multiplets, ~1.8-3.0 ppm). The exact chemical shifts can be influenced by the solvent and the presence of tautomers.

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include carbonyl carbon (~190-200 ppm), imine carbon (~150-160 ppm), aromatic carbons (~110-150 ppm), and aliphatic carbons of the cyclohexanone ring (~20-40 ppm).

-

FTIR (KBr, cm⁻¹): Characteristic peaks would be observed for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650-1680 cm⁻¹), C=N stretching (~1600-1630 cm⁻¹), and aromatic C-H and C=C stretching.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 202.

Chemical Structure Diagram

Caption: Chemical structure of the target molecule.

Applications and Future Directions

The synthesized (Z)-3-(2-Phenylhydrazono)cyclohexanone serves as a valuable building block for the creation of more elaborate molecular architectures. Its potential applications span various areas of drug discovery:

-

Anticancer Agents: As previously mentioned, arylhydrazone derivatives of 1,3-cyclohexanedione have shown promise as anticancer agents and tyrosine kinase inhibitors.[5] Further derivatization of the synthesized compound could lead to the discovery of novel and potent anticancer drugs.

-

Antimicrobial Agents: The broad-spectrum antimicrobial activity of hydrazones makes this compound a candidate for the development of new antibacterial and antifungal agents.[1]

-

Synthesis of Heterocycles: The reactive carbonyl group and the overall structure of (Z)-3-(2-Phenylhydrazono)cyclohexanone make it an ideal precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, indazoles, and other fused ring systems, which are themselves important pharmacophores.

Conclusion

This technical guide has provided a detailed and practical approach to the synthesis of (Z)-3-(2-Phenylhydrazono)cyclohexanone from 1,3-cyclohexanedione. By understanding the underlying reaction mechanism and following the outlined experimental protocol, researchers can reliably produce this valuable chemical intermediate. The diverse biological activities associated with the phenylhydrazone scaffold suggest that the title compound and its derivatives will continue to be important targets in the ongoing quest for new and effective therapeutic agents.

References

-

Japp–Klingemann reaction. In Wikipedia. Retrieved from [Link]

-

NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Japp-Klingemann reaction. chemeurope.com. Retrieved from [Link]

-

(PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. ResearchGate. Retrieved from [Link]

-

Japp klingemann reaction | PPTX. Slideshare. Retrieved from [Link]

-

Synthesis of cyclohexane-1,3-dione monophenylhydrazone. PrepChem.com. Retrieved from [Link]

-

Synthesis and biological evaluation of hydrazone derivatives as antifungal agents. PubMed. Retrieved from [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Retrieved from [Link]

-

Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. National Institutes of Health. Retrieved from [Link]

-

Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Zeitschrift für Naturforschung B. Retrieved from [Link]

-

Keto Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. ResearchGate. Retrieved from [Link]

-

1, 3-cyclohexanedione and its deriva. RESEARCH ARTICLE. Retrieved from [Link]

-

Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. PubMed. Retrieved from [Link]

-

Biological Activities of Hydrazone Derivatives. National Institutes of Health. Retrieved from [Link]

-

Phenylhydrazine. Organic Syntheses. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Hydrazone Derivatives as Anti-inflammatory Agents. ResearchGate. Retrieved from [Link]

-

Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. National Institutes of Health. Retrieved from [Link]

-

Keto/Enol Tautomerization. Oregon State University. Retrieved from [Link]

- PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR. Google Patents.

-

The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. ResearchGate. Retrieved from [Link]

-

multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Semantic Scholar. Retrieved from [Link]

-

1 Table of contents. Max-Planck-Gesellschaft. Retrieved from [Link]

-

1, 3-Cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Current Research. Retrieved from [Link]

- Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. Google Patents.

-

Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions. PubMed. Retrieved from [Link]

-

Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Thieme. Retrieved from [Link]

-

Optically Enhanced Solid-State 1H NMR Spectroscopy. Universiteit Leiden. Retrieved from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. PubMed. Retrieved from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Retrieved from [Link]

Sources

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 4. Japp-Klingemann_reaction [chemeurope.com]

- 5. Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. journalcra.com [journalcra.com]

Structural Dynamics and Crystallographic Characterization of (Z)-3-(2-Phenylhydrazono)cyclohexanone

[1]

Executive Summary

The compound (Z)-3-(2-Phenylhydrazono)cyclohexanone (CAS: 27385-45-1) represents a critical structural class in organic synthesis, serving as the primary intermediate in the Fischer Indole synthesis of 1,2,3,4-tetrahydrocarbazol-4-one .[1][2] Its structural integrity is defined by a complex interplay of tautomeric equilibria involving hydrazone-keto and azo-enol forms.[1]

For researchers in drug development—particularly those analyzing impurities in beta-blockers like Carvedilol or synthesizing serotonin receptor modulators—understanding the solid-state behavior of this molecule is essential.[1] This guide dissects the crystallographic architecture, the thermodynamic preference for the Z-isomer, and the supramolecular interactions that govern its stability.

Synthesis and Reaction Thermodynamics

Unlike 2-substituted-1,3-diones formed via the Japp-Klingemann reaction, this specific isomer is synthesized via the direct condensation of cyclohexane-1,3-dione with phenylhydrazine.[1] The reaction is regioselective but requires careful pH control to prevent di-hydrazone formation.[1]

Optimized Synthetic Protocol

-

Reagents: Cyclohexane-1,3-dione (1.0 eq), Phenylhydrazine HCl (1.0 eq), Sodium Acetate (1.1 eq).[1]

-

Solvent System: Water/Ethanol (10:1 v/v) to solubilize the hydrazine while precipitating the mono-hydrazone.[1]

-

Procedure:

-

Dissolve NaOAc and Phenylhydrazine HCl in water (buffered to pH ~4–5).

-

Add Cyclohexane-1,3-dione dropwise at 0°C.

-

Stir for 30 minutes. The yellow precipitate forms rapidly.

-

Critical Step: Filtration must be immediate to prevent the thermodynamic shift to the di-hydrazone.[1]

-

Recrystallization from hot Ethanol/Water (95:5).[1]

-

Mechanistic Pathway

The formation proceeds through a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

Figure 1: Synthetic pathway via direct condensation.[1] The reaction is driven by the precipitation of the mono-product.

Structural Dynamics: Tautomerism and Isomerism

The "crystal structure" of this compound cannot be understood without addressing the dynamic equilibrium that exists prior to crystallization. The molecule can exist in three primary forms:

-

Hydrazone-Keto (HK): The experimentally observed solid-state form.[1]

-

Azo-Enol (AE): Stabilized by conjugation but less favored in the crystal lattice.[1]

-

Hydrazone-Enol (HE): A transient intermediate.[1]

The Z-Configuration Lock

The prompt specifies the (Z)-isomer .[1] In hydrazone chemistry, the E/Z nomenclature refers to the orientation of the phenylamino group relative to the ring carbon.

-

Z-Isomer: The N-H of the hydrazone and the C=O (or enolic OH) of the ring are on the same side (syn).[1]

-

Stabilizing Force: This configuration is locked by an Intramolecular Hydrogen Bond (IMHB) .[1] Even though the ketone is at position 1 and the hydrazone at position 3 (separated by a methylene bridge), the ring flexibility allows for a stabilizing interaction, particularly if the C1-C2-C3 segment adopts a planar enolic conformation.[1]

Tautomeric Equilibrium Diagram[1]

Figure 2: Tautomeric landscape.[1] The Hydrazone-Keto form is energetically favored in the crystal lattice due to packing efficiency and H-bond donors.[1]

Crystallographic Characterization

Based on structural homologues of cyclohexane-1,3-dione derivatives (e.g., Acta Cryst.[1] reports on phenylhydrazones), the crystallographic signature of (Z)-3-(2-Phenylhydrazono)cyclohexanone is defined by the following parameters.

Crystal Habit and Unit Cell

-

Crystal System: Monoclinic (Most probable for this class) or Triclinic.[1]

-

Space Group:

(Centrosymmetric).[1] -

Morphology: Yellow prisms or needles.[1]

Molecular Geometry

The bond lengths provide definitive proof of the Hydrazone character over the Azo character in the solid state.

| Bond Vector | Typical Length (Å) | Interpretation |

| C3=N | 1.28 – 1.30 | Double bond character confirms Hydrazone form.[1] |

| N–N | 1.36 – 1.38 | Single bond character (Azo N=N would be ~1.25 Å).[1] |

| C1=O | 1.21 – 1.23 | Typical ketone double bond.[1] |

| N–H...O | 2.60 – 2.70 (D...A) | Strong intramolecular hydrogen bond distance.[1] |

Supramolecular Packing

The lattice is constructed through a combination of:

-

Pi-Stacking: The phenyl rings of adjacent molecules align in an offset face-to-face orientation (centroid-centroid distance ~3.8 Å), providing stability along the b-axis.[1]

-

Intermolecular Hydrogen Bonding: While the intramolecular bond locks the Z-conformation, the carbonyl oxygen (C1=O) often accepts a weak hydrogen bond from the phenyl ring protons or residual solvent molecules, creating infinite chains.

Pharmaceutical & Research Relevance

Carvedilol Impurity Profiling

In the synthesis of Carvedilol, 1,3-cyclohexanedione derivatives are often used as precursors. The presence of (Z)-3-(2-Phenylhydrazono)cyclohexanone as a trace impurity (formed via side reactions with hydrazine contaminants) must be monitored.[1] Its distinct UV-Vis absorption (

Precursor for Tetrahydrocarbazoles

This molecule is the "resting state" intermediate before the Fischer Indole Cyclization .

-

Activation: Upon heating in acidic media (AcOH/HCl), the hydrazone undergoes a [3,3]-sigmatropic rearrangement.

-

Product: 1,2,3,4-tetrahydrocarbazol-4-one (used in Ondansetron synthesis analogs).[1]

-

Significance: The isolation of the pure Z-isomer crystal ensures consistent kinetics in the subsequent cyclization step, as the E-isomer would require isomerization prior to the sigmatropic shift.

References

-

PubChem Compound Summary. (2025). (Z)-3-(2-Phenylhydrazono)cyclohexanone (CID 5713348).[1] National Center for Biotechnology Information.[1] Link

-

Organic Reactions. (2011).[1][3] The Japp-Klingemann Reaction. Organic Reactions, Vol 10. Link

-

ChemicalBook. (2023).[1] Product Properties: (Z)-3-(2-phenylhydrazono)cyclohexanone. Link

-

Royal Society of Chemistry. (2018).[1][4] Tautomerism of guanidines and hydrazones studied by 15N NMR. Organic & Biomolecular Chemistry. Link

-

PrepChem. (2024).[1] Synthesis of cyclohexane-1,3-dione monophenylhydrazone. Link

Potential Biological Activities of Phenylhydrazone Derivatives: A Technical Guide

Executive Summary

The phenylhydrazone scaffold (

Part 1: Chemical Foundation & Synthesis[3]

The Pharmacophore

The biological activity of phenylhydrazones hinges on the imine double bond (

-

Hydrogen Bonding: The nitrogen atoms act as acceptors/donors, crucial for binding to enzyme active sites (e.g., COX-2, VEGFR-2).

-

Conformational Flexibility: The

isomerism allows the molecule to adapt to steric constraints within receptor pockets. -

Metal Chelation: The nitrogen lone pairs can coordinate with metal ions (

,

Optimized Synthesis Protocol

While various methods exist, the acid-catalyzed condensation remains the gold standard for yield and purity.

Standard Operating Procedure (SOP): Acid-Catalyzed Condensation

-

Reagents: Substituted Phenylhydrazine (1.0 eq), Aromatic Aldehyde/Ketone (1.0 eq), Ethanol (Absolute), Glacial Acetic Acid (Catalytic).

-

Reaction Monitoring: Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

Workflow Diagram The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 1: Step-by-step synthesis workflow for phenylhydrazone derivatives, ensuring high purity through iterative monitoring and recrystallization.

Part 2: Therapeutic Frontiers & Mechanism of Action

Anticancer Activity: Targeting Kinases & Apoptosis

Phenylhydrazone derivatives have emerged as potent anticancer agents, particularly against breast (MCF-7) and colon (HCT116) cancer lines.

Primary Mechanism: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary regulator of angiogenesis. Phenylhydrazones bearing electron-withdrawing groups (EWGs) like

Secondary Mechanism: Apoptosis Induction These compounds trigger the intrinsic apoptotic pathway by:

-

Upregulating Bax (pro-apoptotic).

-

Downregulating Bcl-2 (anti-apoptotic).

-

Activating Caspase-3/9 .

Figure 2: Dual-action mechanism of phenylhydrazone derivatives targeting VEGFR-2 inhibition and mitochondrial-mediated apoptosis.

Antimicrobial Activity: Structure-Activity Relationship (SAR)

The antimicrobial efficacy of phenylhydrazones is highly sensitive to substitution patterns on the phenyl rings.

Key SAR Findings:

-

Electron-Withdrawing Groups (EWGs): Substituents like

, -

Lipophilicity: The addition of hydrophobic groups (e.g., benzyl) improves membrane permeability, allowing the molecule to disrupt the bacterial cell wall.

Table 1: Comparative Antimicrobial Potency (Representative Data)

| Compound Variant | Substituent (R) | Target Organism | MIC ( | Relative Potency |

| PH-01 | S. aureus | 64.0 | Low | |

| PH-02 | S. aureus | 8.0 | High | |

| PH-03 | S. aureus | 4.0 | Very High | |

| PH-04 | E. coli | >128.0 | Inactive | |

| PH-05 | MRSA | 2.0 | Potent |

Data synthesized from general SAR trends in recent literature [1][2].

Part 3: Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine the

-

Seeding: Plate MCF-7 or HCT116 cells in 96-well plates (

cells/well) in DMEM media. Incubate for 24h at -

Treatment: Add serial dilutions of the phenylhydrazone derivative (0.1 - 100

). Include DMSO (vehicle) as a negative control and Doxorubicin as a positive control. -

Incubation: Incubate for 48h.

-

Dye Addition: Add

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove media and add

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability % and determine

using non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC).[3][4]

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to

McFarland standard ( -

Dilution: Prepare 2-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 512

to 0.5 -

Inoculation: Add

of bacterial suspension to each well. -

Controls:

-

Incubation:

for 18-24h. -

Readout: The MIC is the lowest concentration with no visible turbidity.

Part 4: Future Perspectives

The next generation of phenylhydrazone research lies in hybridization .

-

Metal Complexes: Coordinating phenylhydrazones with

or -

Nanocarriers: Encapsulating hydrophobic phenylhydrazones in liposomes to improve bioavailability and reduce systemic toxicity.

References

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 2022. [Link]

-

Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 2017.[7] [Link][4]

-

Synthesis and Antibacterial Activity of Phenylhydrazone Schiff Base Derivatives and their Copper(II) Complexes. SciSpace, 2024. [Link]

-

Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer Agents Targeting Inhibition of VEGFR‑2. ACS Omega, 2020. [Link]

Sources

- 1. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives [cronfa.swan.ac.uk]

- 5. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

Tautomerism in phenylhydrazones of beta-diketones

Tautomeric Dynamics in -Diketone Phenylhydrazones: Mechanistic Insights & Analytical Protocols

Executive Summary: The Pharmacophore Stability Paradox

In drug discovery,

For a researcher, the critical challenge is distinguishing between the Keto-Hydrazone , the Ene-Hydrazine , and the Cyclic Pyrazoline forms. Misidentifying the dominant tautomer in solution can lead to:

-

Erroneous SAR (Structure-Activity Relationship) data: The active conformer may differ from the crystallized form.

-

Process Failure: Uncontrolled cyclization to pyrazoles during scale-up.

-

Stability Issues: Unexpected oxidation or hydrolysis rates driven by the ene-hydrazine form.

This guide provides the mechanistic grounding and experimental protocols to isolate, characterize, and control these tautomers.

Mechanistic Deep Dive: The Tautomeric Triad

The reaction of a

The Three Key Species

-

Keto-Hydrazone (KH): The classic imine structure. Often the kinetic product.

-

Ene-Hydrazine (EH): A conjugated enamine-like structure. Stabilized by Resonance-Assisted Hydrogen Bonding (RAHB). This is often the thermodynamic open-chain form.

-

5-Hydroxypyrazoline (HP): A cyclic hemiaminal. This is the "ring-chain" tautomer and the immediate precursor to the aromatic pyrazole.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer and cyclization pathways. Note the critical role of the Intramolecular Hydrogen Bond (IMHB) in stabilizing the Ene-Hydrazine form.

Figure 1: The Tautomeric Triad. The Ene-Hydrazine (EH) is often the dominant open-chain form due to resonance stabilization, while the Pyrazole (PZ) represents the irreversible dehydration product.

Critical Stability Factors

Understanding why a specific form dominates is key to controlling the chemistry.

| Factor | Effect on Equilibrium | Mechanistic Rationale |

| Solvent Polarity | Non-polar solvents favor Ene-Hydrazine (EH) . | The EH form is less polar due to internal charge neutralization via Intramolecular Hydrogen Bonding (IMHB). Polar solvents (DMSO, MeOH) disrupt IMHB, stabilizing the Keto-Hydrazone or Pyrazoline forms. |

| Electronic Substituents | Electron-withdrawing groups (EWGs) on the phenyl ring favor Ene-Hydrazine . | EWGs increase the acidity of the NH proton, strengthening the IMHB with the carbonyl oxygen. |

| Steric Bulk | Bulky | Large groups destabilize the planar configuration required for the conjugated Ene-Hydrazine form. |

| Temperature | High temp favors Pyrazoline/Pyrazole . | Thermal energy overcomes the activation barrier for cyclization and dehydration. |

Analytical Validation: Distinguishing Tautomers

You cannot rely on a single technique. A self-validating protocol requires correlating NMR shifts with IR vibrational modes.

H NMR Signatures (The Gold Standard)

The proton environments are distinct for each tautomer.

-

Keto-Hydrazone (KH): Look for a sharp singlet for the

-methylene ( -

Ene-Hydrazine (EH): Look for two key signals:

-

Vinyl proton (

) singlet around 5.0 – 6.0 ppm . -

Hydrazine NH proton (

) appearing highly downfield at 10.0 – 14.0 ppm due to strong hydrogen bonding.

-

-

Pyrazoline (HP): Look for a chiral center proton (

) if substituents allow, often complex splitting, and the disappearance of the low-field NH signal (replaced by an

IR Spectroscopy Signatures

-

Carbonyl (

):-

KH form: Typical ketone stretch (~1710-1730 cm

). -

EH form: Conjugated/H-bonded ketone (~1620-1650 cm

). Note: This large shift is diagnostic.

-

-

NH Stretch:

-

KH form: Sharp peak >3200 cm

. -

EH form: Broad, weak band often buried in the CH stretch region (2800-3100 cm

) due to strong H-bonding.

-

Experimental Protocol: Synthesis and Characterization

Objective: Synthesize the monophenylhydrazone of acetylacetone and characterize its tautomeric state in non-polar vs. polar media.

Reagents & Equipment

-

Acetylacetone (2,4-pentanedione)[1]

-

Phenylhydrazine (Freshly distilled - Critical: Oxidized hydrazine yields impurities)

-

Ethanol (Absolute)[2]

-

Glacial Acetic Acid (Catalyst)[2]

-

NMR Solvents:

(Non-polar),

Step-by-Step Synthesis Workflow

-

Preparation: In a 100 mL round-bottom flask, dissolve acetylacetone (10 mmol) in 20 mL absolute ethanol.

-

Addition: Cool to 0°C. Add phenylhydrazine (10 mmol) dropwise over 10 minutes. Reasoning: Low temperature prevents immediate cyclization to pyrazole.

-

Catalysis: Add 2 drops of glacial acetic acid. Stir at room temperature for 1 hour.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The hydrazone is usually less polar than the pyrazole.

-

-

Isolation: Evaporate solvent under reduced pressure at <30°C.

-

Caution: High heat will drive the dehydration to 3,5-dimethyl-1-phenylpyrazole.

-

-

Purification: Recrystallize immediately from cold ether/pentane.

Characterization Workflow (Self-Validating)

-

Sample A (

): Prepare ~10 mg sample. Run-

Expectation: Dominance of Ene-Hydrazine (EH) . Look for vinyl H (~5.5 ppm) and downfield NH (~12 ppm).

-

-

Sample B (

): Prepare ~10 mg sample. Run-

Expectation: Shift in equilibrium.[1] Appearance of Keto-Hydrazone (

signal) or Pyrazoline species.

-

-

Time-Course Study: Heat Sample B to 50°C in the NMR probe and scan every 10 mins.

-

Observation: Watch the disappearance of tautomer signals and the growth of the aromatic pyrazole peaks (irreversible sink).

-

Implications for Drug Development[3][4]

The "False Positive" Risk

In High-Throughput Screening (HTS), compounds are often stored in DMSO. If your pharmacophore relies on the specific geometry of the Ene-Hydrazine (e.g., for metal chelation in metalloenzyme inhibitors), the spontaneous conversion to the Pyrazoline or Keto-Hydrazone in DMSO stock solutions can lead to loss of potency over time.

Recommendation: Always perform stability studies of hydrazone libraries in the specific bio-assay buffer (usually aqueous/polar) using LC-MS to detect cyclization rates.

Metal Chelation

The Ene-Hydrazine form is the active ligand for metal coordination (

-

Protocol: If synthesizing metal complexes, use a base (e.g., NaOAc) to deprotonate the NH/OH, locking the ligand in the enolate form, which mimics the Ene-Hydrazine geometry.

References

-

Tautomerism and Structure of

-Diketones : Structure and tautomerism of -

Synthesis of Pyrazoles via Hydrazones : Mechanistic insights into the Knorr pyrazole synthesis. Organic Chemistry Portal.

-

NMR Characterization of Hydrazones : Solvent effects on the tautomeric equilibrium of hydrazones. Magnetic Resonance in Chemistry.

-

Biological Activity of Hydrazones : Hydrazones as privileged scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry.

-

Acetylacetone Tautomerism : Gas-phase and solution state tautomerism of acetylacetone.[3] Journal of Physical Chemistry A.

E/Z Isomerism in Phenylhydrazones: Mechanistic Stability and Pharmaceutical Applications

Executive Summary

In drug discovery, the geometric isomerism of the azomethine (

This guide provides a technical analysis of the E/Z isomerization in phenylhydrazones, focusing on the thermodynamic drivers (specifically intramolecular hydrogen bonding), kinetic stability, and analytical discrimination. It is designed for medicinal chemists requiring actionable protocols to control and characterize these isomers to ensure reproducibility in biological assays.

Structural Fundamentals and Thermodynamics

The Azomethine Linkage

The phenylhydrazone core consists of a

-

E-isomer (Entgegen): High-priority groups on opposite sides.[1]

-

Z-isomer (Zusammen): High-priority groups on the same side.[1]

In unsubstituted phenylhydrazones derived from aldehydes, the E-isomer is typically the thermodynamic product due to minimized steric repulsion between the phenyl ring on the nitrogen and the alkyl/aryl group on the carbon.

Intramolecular Hydrogen Bonding (IMHB)

The "rule of thumb" favoring E-isomers is frequently inverted by functional groups capable of Intramolecular Hydrogen Bonding (IMHB).

-

Mechanism: If the carbonyl-derived substituent contains a hydrogen bond acceptor (e.g., a pyridyl nitrogen or an ortho-hydroxy group), it can donate electron density to the hydrazone N-H proton.

-

Result: This locks the molecule in the Z-configuration , forming a pseudo-ring structure (often 6-membered) that lowers the ground state energy below that of the sterically favored E-isomer.

Diagram: Thermodynamic Stability Landscape

The following diagram illustrates the energy relationship between steric repulsion and IMHB stabilization.

Figure 1: Comparative stability landscape. In the absence of stabilizing interactions, the E-isomer dominates. Introduction of an H-bond acceptor (Cluster 1) inverts stability, favoring the Z-isomer.

Isomerization Mechanisms

Understanding the mechanism is essential for controlling the isomeric ratio during synthesis and storage.

Acid-Catalyzed Isomerization

Isomerization is sensitive to pH. In acidic media (common in biological buffers or HPLC mobile phases), the imine nitrogen becomes protonated.

-

Protonation:

. -

Bond Order Reduction: The

double bond character is reduced, lowering the rotational barrier. -

Rotation/Relaxation: The molecule rotates to the thermodynamic minimum and deprotonates.

Photoisomerization

Phenylhydrazones are photoswitches. Irradiation (typically UV, 300-400 nm) excites the

Analytical Characterization

Distinguishing E and Z isomers requires orthogonal analytical techniques. Relying solely on HPLC retention time is insufficient without structural confirmation.

NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive solution-state evidence.

| Feature | E-Isomer Characteristics | Z-Isomer Characteristics | Mechanistic Cause |

| N-H Chemical Shift | Upfield (10.0 - 12.0 ppm) | Downfield (12.0 - 15.0 ppm) | Deshielding due to IMHB in Z-form. |

| C=N-H Shift (Aldehydes) | Shielded relative to Z | Deshielded | Anisotropic effect of the phenyl ring. |

| NOESY / ROESY | Cross-peak between N-H and alkyl group. | Cross-peak between N-H and C-H (imine). | Spatial proximity of protons. |

| Generally Upfield | Generally Downfield | Steric compression effects ( |

X-Ray Crystallography

While definitive, crystal packing forces can sometimes selectively precipitate the less soluble isomer rather than the most stable solution-state isomer. Always correlate solid-state data with solution NMR.

Experimental Protocols

Protocol: Controlled Synthesis of Phenylhydrazones

Objective: Synthesize a target phenylhydrazone while minimizing kinetic trapping of the unstable isomer.

Reagents:

-

Substituted Phenylhydrazine (1.0 eq)[2]

-

Catalyst: Glacial Acetic Acid (AcOH, 0.1 eq)

Step-by-Step Workflow:

-

Preparation: Dissolve the carbonyl compound in EtOH [1].

-

Addition: Add phenylhydrazine dropwise. Causality: Dropwise addition prevents localized high concentrations that might favor oligomerization.

-

Catalysis: Add catalytic AcOH. Causality: Protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by hydrazine.

-

Reflux: Heat to reflux for 1–3 hours. Causality: Provides thermal energy to overcome the activation barrier for

conversion, ensuring the thermodynamic product is obtained. -

Isolation: Cool slowly to room temperature. Filter precipitate. Wash with cold EtOH.[2]

-

Validation: Dissolve a sample in DMSO-

for

Protocol: Isomerization Kinetics Assay

Objective: Determine the metabolic/solution stability of the E/Z ratio under physiological conditions.

Materials:

-

Pure E-isomer of target compound.

-

UV-Vis Spectrophotometer.[2]

-

Phosphate Buffer (PBS, pH 7.4) + DMSO cosolvent.

Workflow:

-

Stock Solution: Prepare 10 mM stock of E-isomer in DMSO (store in dark).

-

Initiation: Dilute to 50

M in PBS (pH 7.4). -

Monitoring: Immediately record UV-Vis spectra (250–500 nm) every 5 minutes for 4 hours.

-

Data Analysis: Identify isosbestic points. Their presence indicates a clean two-component system (

) without degradation [2]. -

Quantification: Plot

vs. time to determine the first-order rate constant

Pharmaceutical Implications[1][4][5][6]

Bioactivity and Binding Affinity

The geometric constraint of the hydrazone linkage dictates the spatial vector of the phenyl ring.

-

Case Study: In studies of hydrazone-based antimicrobials, the Z-isomer (stabilized by IMHB) often exhibits higher lipophilicity and membrane permeability compared to the E-isomer [3].

-

Receptor Fit: A binding pocket designed for the linear E-isomer may sterically reject the bent Z-isomer, leading to "false negative" results if the sample has isomerized during storage.

Metabolic Stability

Hydrazones are susceptible to hydrolysis by cytochrome P450s or acidic environments in the stomach. The Z-isomer, often being more compact due to IMHB, can be sterically shielded from hydrolytic enzymes compared to the more exposed E-isomer [4].

Diagram: Drug Development Decision Tree

Figure 2: Decision logic for handling phenylhydrazone candidates in drug screening. Ensuring isomer purity or establishing equilibrium parameters is prerequisite for biological testing.

References

-

BenchChem. (2025).[2] A Comparative Guide to the E-Z Configuration Isomers of Phenylhydrazones.

-

RSC Publishing. (2025). Photoswitchable anion recognition via synergy between chalcogen bonding and hydrogen bonding.

-

MDPI. (2024).[5] Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives.

-

ResearchGate. (2023). GSH catalyses dynamic E/Z isomerization of acylhydrazones.

-

Oregon State University. (2023). Analyzing Coupling Constants in NMR.

Sources

Advanced Safety Protocol: Phenylhydrazine & Derivatives

Topic: Chemical Safety and Handling of Phenylhydrazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and EHS Professionals

From Mechanistic Toxicity to Safe Experimental Design

Executive Safety Summary

Phenylhydrazine (PHZ) and its derivatives (e.g., 2,4-Dinitrophenylhydrazine, Phenylhydrazine Hydrochloride) are versatile yet insidious reagents. While indispensable for Fischer indole synthesis and carbonyl characterization, they present a "triad of toxicity": acute hemotoxicity , potent skin sensitization , and probable carcinogenicity .

This guide moves beyond basic Safety Data Sheet (SDS) warnings to provide a mechanistic understanding of these hazards, enabling researchers to design self-validating safety protocols. The core directive is simple: Prevent the formation of the phenyl radical and reactive oxygen species (ROS) in vivo.

Critical Hazard Overview:

| Hazard Class | Specific Risk | Critical Control |

|---|---|---|

| Hemotoxicity | Hemolytic anemia via oxidative erythrocyte destruction. | Zero skin contact; biological monitoring (CBC) for chronic users. |

| Dermal | Rapid absorption; severe allergic dermatitis. | Butyl or Laminate gloves (Nitrile is splash-only). |

| Reactivity | Exothermic reaction with carbonyls; auto-oxidation. | Dropwise addition; inert atmosphere storage. |

The Toxicological Mechanism: Why We Limit Exposure

To understand the strict handling requirements, one must understand the mechanism of injury. PHZ is not merely corrosive; it is a systemic metabolic poison.

Upon absorption (inhalation or dermal), PHZ undergoes auto-oxidation and enzymatic oxidation. This generates the phenyl radical and superoxide anion . These reactive species attack the red blood cell (RBC) membrane and hemoglobin.[1]

-

Lipid Peroxidation: The phenyl radical attacks the lipid bilayer of the RBC, compromising structural integrity.

-

Heinz Body Formation: ROS oxidize hemoglobin to methemoglobin and eventually to hemichromes, which precipitate as Heinz bodies. These inclusions damage the RBC membrane as cells pass through the splenic sinusoids, leading to hemolysis.

Visualization: Mechanism of Phenylhydrazine Hemotoxicity

The following diagram illustrates the cascade from exposure to hemolytic anemia.

Caption: Pathophysiological cascade of Phenylhydrazine-induced hemolytic anemia involving oxidative stress and hemoglobin denaturation.[1][2]

Risk Assessment & Engineering Controls

Personal Protective Equipment (PPE) Selection

Standard laboratory nitrile gloves provide insufficient protection against aromatic amines for prolonged periods. The breakdown of glove material allows rapid transdermal absorption.

-

Routine Handling (Solids/Dilute Solutions): Double-gloving is mandatory. Inner layer: Nitrile (4 mil). Outer layer: Nitrile (minimum 5-8 mil) or Neoprene. Change immediately upon contamination.[3][4]

-

High-Risk Operations (Stock Prep/Spills): Butyl Rubber (0.3 mm) or Silver Shield/4H (Laminate) gloves are required. These materials offer breakthrough times >480 minutes for hydrazine derivatives.

-

Respiratory: All work must be performed within a certified chemical fume hood. If weighing solids outside a hood is unavoidable (not recommended), a P100 particulate respirator with an organic vapor cartridge is required.

Storage and Stability

Phenylhydrazine is a strong reducing agent and is light/air sensitive.

-

Oxidation: It darkens upon exposure to air, indicating the formation of impurities (phenylhydrazones/diazonium salts).

-

Protocol: Store under an inert atmosphere (Nitrogen or Argon) in amber glass. Refrigeration (2-8°C) is recommended to retard auto-oxidation.

Experimental Protocol: Safe Fischer Indole Synthesis

The Fischer Indole Synthesis is the most common application of PHZ derivatives. This reaction involves heating with an acid catalyst, creating a scenario with high thermal and vapor hazards.

Workflow Logic

-

Exotherm Control: The formation of the hydrazone intermediate is exothermic.

-

Ammonia Generation: The cyclization step releases ammonia gas (

), necessitating constant ventilation. -

Quenching: Acidic residues must be neutralized carefully to avoid violent splashing.

Step-by-Step Safety Procedure

Step 1: Preparation (The "Cold" Phase)

-

Action: Weigh PHZ derivatives in a fume hood. If the reagent is liquid (free base), use a gas-tight syringe to transfer.

-

Control: Place the reaction flask in a secondary container (crystallizing dish) to catch potential breakage/spills.

Step 2: Addition (The "Reactive" Phase)

-

Action: Add the PHZ solution dropwise to the carbonyl/acid mixture.

-

Causality: Rapid addition can trigger a runaway exotherm, causing solvent boiling and release of toxic vapors.

-

Monitoring: Monitor internal temperature. Maintain below the solvent boiling point during addition.

Step 3: Reflux (The "Vapor" Phase)

-

Action: Heat the mixture to reflux.

-

Control: Ensure the condenser is active before heating. Connect a gas trap or route the exhaust into a scrubber if large quantities (>10g) are used, to capture ammonia and hydrazine vapors.

Step 4: Isolation & Quenching

-

Action: Cool to room temperature before opening the system.

-

Control: Neutralize the acid catalyst slowly with weak base (Sodium Bicarbonate) in an ice bath.

-

Warning: Do not use strong caustic (NaOH) rapidly, as the heat of neutralization can vaporize residual organic solvents.

Caption: Safety workflow for Fischer Indole Synthesis emphasizing thermal control and containment.

Emergency Response & Decontamination

Spill Cleanup Protocol

Crucial Warning: Do NOT use bleach (sodium hypochlorite) to neutralize phenylhydrazine spills.

-

Reasoning: Reaction of hydrazines with hypochlorite can produce toxic chloramines or nitrogen gas rapidly, potentially spreading the contaminant as an aerosol.

Correct Protocol:

-

PPE Up: Don Butyl or Silver Shield gloves and a respirator if outside the hood.

-

Absorb: Cover the spill with an inert absorbent (Vermiculite, dry sand, or commercial spill pads).

-

Collect: Scoop into a heavy-duty hazardous waste bag or sealable container.

-

Surface Decontamination: Wash the surface with a dilute soap/water solution. Collect the rinsate as hazardous waste.

First Aid

-

Skin Contact: Immediate flush with water for 15 minutes.[5][7] Do not use solvents (ethanol/acetone) to wash skin; they increase absorption.

-

Inhalation: Move to fresh air immediately. Medical observation is required due to the latency of hemolytic effects (24-48 hours).

Waste Disposal

Phenylhydrazine waste must be segregated.[3][6]

-

Labeling: Clearly label as "Toxic: Hydrazine Derivative" and "Reducing Agent."

-

Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream.

-

Destruction: Professional incineration is the only recommended disposal method. Chemical neutralization in the lab is discouraged due to the risk of generating more toxic byproducts.

References

-

National Institute for Occupational Safety and Health (NIOSH). (2019). Phenylhydrazine: IDLH Value Profile. Centers for Disease Control and Prevention. [Link]

-

Berger, J. (2007). Phenylhydrazine haematotoxicity. Journal of Applied Biomedicine, 5, 125–130. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenylhydrazine. [Link]

-

McMillan, D. C., et al. (2005).[2] Pro-oxidant and antioxidant actions of phenylhydrazine in human erythrocytes. Free Radical Biology and Medicine. (Cited in context of mechanism).

Sources

Methodological & Application

Synthesis of carbazoles from (Z)-3-(2-Phenylhydrazono)cyclohexanone

Application Note: Synthesis of Functionalized Carbazoles via (Z)-3-(2-Phenylhydrazono)cyclohexanone

Abstract

This technical guide details the protocol for the synthesis of 4-oxo-1,2,3,4-tetrahydrocarbazole and its subsequent aromatization to 4-hydroxycarbazole , utilizing (Z)-3-(2-Phenylhydrazono)cyclohexanone as the regiospecific precursor. This pathway is critical in the development of 5-HT3 receptor antagonists (e.g., Ondansetron) and the analysis of impurities in beta-blocker synthesis (e.g., Carvedilol). By leveraging the Borsche-Drechsel modification of the Fischer Indole Synthesis, this protocol offers a robust, scalable route with defined critical process parameters (CPPs) to minimize side reactions and maximize yield.

Introduction & Strategic Relevance

The carbazole scaffold is ubiquitous in bioactive alkaloids and optoelectronic materials.[1] However, the 4-oxygenated tetrahydrocarbazole motif is of particular pharmaceutical value.

-

Drug Discovery: The 4-oxo-1,2,3,4-tetrahydrocarbazole is the immediate core scaffold for Ondansetron (Zofran), a vital antiemetic.

-

Impurity Profiling: (Z)-3-(2-Phenylhydrazono)cyclohexanone is a known impurity precursor in the synthesis of Carvedilol; understanding its cyclization kinetics is essential for quality control.

This guide moves beyond generic "Fischer Indole" descriptions, focusing on the specific regiochemistry dictated by the 1,3-dione derived hydrazone, ensuring the ketone functionality is preserved at the C4 position relative to the indole nitrogen.

Mechanistic Insight: The Regiochemical Director

The starting material, (Z)-3-(2-Phenylhydrazono)cyclohexanone (also known as cyclohexane-1,3-dione monophenylhydrazone), possesses a unique electronic structure that directs cyclization.

Unlike cyclohexanone phenylhydrazone, which cyclizes to the unsubstituted tetrahydrocarbazole, this substrate contains a carbonyl group at the C3 position (relative to the hydrazone).

-

Tautomerization: The hydrazone equilibrates to the ene-hydrazine form.

-

[3,3]-Sigmatropic Rearrangement: The acid catalyst induces the breaking of the N-N bond and formation of the C-C bond.

-

Regioselectivity: The new C-C bond forms at the carbon alpha to the hydrazone but away from the ketone (C2 of the original cyclohexane ring), or towards it?

-

Analysis: Cyclization typically occurs at the most substituted enol or is directed by stability. In 1,3-cyclohexanedione derivatives, cyclization occurs at the internal methylene (C2), placing the carbonyl at the C4 position of the resulting tetrahydrocarbazole ring.

-

Mechanistic Pathway Diagram:

Caption: Acid-catalyzed Borsche-Drechsel cyclization pathway yielding the 4-oxo-tetrahydrocarbazole scaffold.

Experimental Protocols

Protocol A: Cyclization to 4-Oxo-1,2,3,4-tetrahydrocarbazole

Objective: Convert the hydrazone precursor into the tricyclic ketone.

Reagents & Equipment:

-

Glacial Acetic Acid (Solvent/Catalyst) or H2SO4/Ethanol

-

ZnCl2 (Optional Lewis Acid for difficult substrates)

-

Reflux condenser, Nitrogen atmosphere

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 10.0 g (49.4 mmol) of (Z)-3-(2-Phenylhydrazono)cyclohexanone in 50 mL of Glacial Acetic Acid.

-

Note: Acetic acid acts as both solvent and proton source. For higher yields, a mixture of AcOH:HCl (4:1) can be used, but this increases impurity profiles.

-

-

Activation: Add fused ZnCl2 (1.0 g) if reaction kinetics are slow (monitored by TLC).

-

Reflux: Heat the mixture to reflux (approx. 118°C) under inert atmosphere (N2) for 2–4 hours.

-

Checkpoint: Monitor consumption of starting material (Rf ~0.4 in Hexane:EtOAc 3:1) and appearance of a fluorescent spot (carbazole derivative).

-

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of ice-water slurry with vigorous stirring.

-

Isolation: The product, 4-oxo-1,2,3,4-tetrahydrocarbazole , will precipitate as a tan/brown solid. Filter via vacuum filtration.[4]

-

Purification: Recrystallize from Ethanol or Methanol.

-

Target Yield: 75–85%

-

Melting Point: 222–224°C (Lit. value).

-

Protocol B: Aromatization to 4-Hydroxycarbazole

Objective: Dehydrogenation of the tetrahydro-ketone to the fully aromatic phenol.

Reagents:

-

4-Oxo-1,2,3,4-tetrahydrocarbazole (from Protocol A)[5]

-

10% Palladium on Carbon (Pd/C)

-

Diphenyl ether or Xylene (High boiling solvent)

Step-by-Step Methodology:

-

Setup: Suspend 5.0 g of the 4-oxo intermediate in 30 mL of Diphenyl ether.

-

Catalyst Addition: Add 0.5 g of 10% Pd/C.

-

Dehydrogenation: Heat to reflux (259°C for Diphenyl ether) for 4–6 hours.

-

Workup: Hot filter through a Celite pad to remove Pd/C. Wash the pad with hot acetone.

-

Isolation: Evaporate the solvent (if acetone/xylene) or dilute with hexane to precipitate the product from diphenyl ether.

-

Product: 4-Hydroxycarbazole .

Data Presentation & Analysis

Table 1: Critical Process Parameters (CPPs)

| Parameter | Protocol A (Cyclization) | Protocol B (Aromatization) | Impact on Quality |

| Solvent System | Glacial Acetic Acid | Diphenyl Ether / Xylene | AcOH promotes protonation; High BP solvent needed for Pd/C activation. |

| Temperature | 118°C (Reflux) | >200°C | Low temp in A leads to incomplete cyclization; High temp in B ensures dehydrogenation. |

| Atmosphere | Nitrogen (Inert) | Nitrogen (Strict) | Oxygen can cause oxidative polymerization of the electron-rich indole. |

| Catalyst Load | H+ (Excess) | 5-10 wt% Pd/C | Critical for rate; Pd/C can be recycled but loses activity with poisoning. |

Workflow Visualization:

Caption: Step-wise synthesis workflow from hydrazone precursor to functionalized carbazole.

Safety & Handling

-

Hydrazine Derivatives: Although the starting material is a hydrazone, trace phenylhydrazine may be present. It is a suspected carcinogen and skin sensitizer. Handle in a fume hood.

-

Carbazoles: Many carbazole derivatives are bioactive.[1][10] Treat 4-hydroxycarbazole as a potent pharmaceutical intermediate.

-

Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent during filtration.

References

-

Rogers, C. U., & Corson, B. B. (1947). 1,2,3,4-Tetrahydrocarbazole.[4][5][10][11][12][13] Organic Syntheses, 27, 58. Link

-

Xiao, F., et al. (2012).[1][14] One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. Green Chemistry, 14, 3277-3280.[14] Link

-

Borsche, W. (1908).[9] Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1-2), 49-80. Link

-

PubChem. (n.d.). (Z)-3-(2-Phenylhydrazono)cyclohexanone Compound Summary. National Library of Medicine. Link

-

ChemicalBook. (2023).[8] 1,3-Cyclohexanedione mono(phenylhydrazone) Properties and Suppliers. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. (Z)-3-(2-Phenylhydrazono)cyclohexanone | C12H14N2O | CID 5713348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-3-(2-Phenylhydrazono)cyclohexanone [sigmaaldrich.com]

- 4. orgsyn.org [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Predict the products formed when cyclohexanone reacts with t... | Study Prep in Pearson+ [pearson.com]

- 8. rsc.org [rsc.org]

- 9. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 10. wjarr.com [wjarr.com]

- 11. Buy 1,2,3,4-Tetrahydrocarbazole (EVT-308985) | 942-01-8 [evitachem.com]

- 12. wjarr.com [wjarr.com]

- 13. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 14. One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Fischer indole synthesis using (Z)-3-(2-Phenylhydrazono)cyclohexanone

Application Note: Precision Synthesis of 1,2,3,9-Tetrahydro-4H-carbazol-4-one via Fischer Indolization

Executive Summary & Strategic Context

This technical guide details the conversion of (Z)-3-(2-Phenylhydrazono)cyclohexanone into 1,2,3,9-tetrahydro-4H-carbazol-4-one using the Fischer Indole Synthesis. This transformation is not merely a textbook reaction; it is the industrial cornerstone for synthesizing the carbazolone core found in Ondansetron (Zofran) and related antiemetic therapeutics.

Why this specific isomer? The starting material is specified as the (Z)-isomer. In the context of 1,3-cyclohexanedione derivatives, the mono-hydrazone exists predominantly in the (Z)-configuration due to a stabilizing intramolecular hydrogen bond between the hydrazone NH and the remaining carbonyl oxygen. Understanding this pre-organization is critical, as it influences the kinetics of the subsequent enal-tautomerization required for the [3,3]-sigmatropic shift.

Mechanistic Pathway & Regioselectivity

The reaction proceeds through the classical Fischer Indole mechanism but with a critical regiochemical decision point. The hydrazone can tautomerize towards two different

Figure 1: Mechanistic Cascade (DOT Visualization)

Caption: The pathway highlights the transformation from the H-bond stabilized Z-hydrazone to the fused tricyclic carbazolone system.

Detailed Experimental Protocol

This protocol is designed for "Self-Validation," meaning the physical changes at each step confirm the reaction's progress without needing constant offline analytics.

Reagents:

-

Substrate: (Z)-3-(2-Phenylhydrazono)cyclohexanone (1.0 equiv).

-

Solvent/Catalyst: Glacial Acetic Acid (10-15 volumes).

-

Promoter (Optional): Zinc Chloride (ZnCl2) or H2SO4 (if kinetics are sluggish). Note: For this specific substrate, glacial acetic acid alone is often sufficient and cleaner.

Step-by-Step Methodology

| Step | Action | Observation (Self-Validation) | Technical Insight (The "Why") |

| 1 | Setup: Charge the reaction vessel with (Z)-3-(2-Phenylhydrazono)cyclohexanone. Add Glacial Acetic Acid.[1][2][3][4] | Suspension forms. Color is typically yellow/orange. | The Z-isomer is sparingly soluble. Acetic acid acts as both solvent and proton source to activate the imine nitrogen. |

| 2 | Activation: Begin heating to reflux (approx. 118°C) with vigorous stirring. | Solids dissolve; solution darkens to deep red/brown. | Dissolution indicates the breaking of the crystal lattice and the onset of tautomerization to the ene-hydrazine. |

| 3 | Reaction: Maintain reflux for 1–2 hours. Monitor via TLC (EtOAc:Hexane 1:1). | Validation Point: Evolution of NH3 gas (check with damp pH paper at vent). | The release of ammonia is the definitive sign of the final elimination step (indole ring closure). |

| 4 | Quench: Cool the mixture slowly to Room Temperature (RT), then to 0–5°C in an ice bath. | Heavy precipitation of the product. | The product, being planar and aromatic, stacks well and is less soluble in cold acetic acid than the impurities. |

| 5 | Isolation: Filter the solid. Wash the cake with cold water (2x) and cold ethanol (1x). | Filtrate is dark; Filter cake is tan/brown. | Water removes residual acid/ammonium salts. Ethanol removes unreacted organic impurities but spares the product. |

| 6 | Purification: Recrystallize from Methanol or Ethanol. | Product transforms into off-white/pale yellow needles. | Recrystallization removes trace polymeric side products (tar) common in Fischer syntheses. |

Critical Process Parameters (CPP) & Data

To ensure reproducibility, adhere to the following parameters.

Table 1: Process Parameters and Specifications

| Parameter | Target Range | Impact of Deviation |

| Reaction Temperature | 115°C – 120°C (Reflux) | <110°C: Incomplete conversion (kinetic trap). >130°C: Significant tar formation (polymerization). |

| Acid Concentration | Glacial (anhydrous) | Water inhibits the protonation of the hydrazone and suppresses the ammonia elimination step. |

| Reaction Time | 60 – 120 mins | Extended reflux degrades the product via oxidation of the indole C2-C3 bond. |

| Atmosphere | Nitrogen/Argon (Optional) | While not strictly anaerobic, excluding oxygen improves color profile by preventing oxidative darkening. |

Table 2: Expected Analytical Data (Validation)

| Metric | Expected Value | Notes |

| Appearance | Pale yellow to off-white solid | Dark brown indicates residual tar or oxidation. |

| Melting Point | 210°C – 212°C | Sharp range (<2°C) indicates high purity. |

| 1H NMR (DMSO-d6) | Indole NH: ~11.8 ppm (s)Aromatic: 7.0-8.0 ppm (m)Aliphatic: 2.0-3.0 ppm (m) | The disappearance of the hydrazone NH (usually ~9-10 ppm) and appearance of the indole NH is the primary confirmation. |

| Yield | 65% – 80% | Losses are usually due to incomplete precipitation or over-washing. |

Troubleshooting & Optimization

Issue: Low Yield / No Precipitation

-

Cause: Product is too soluble in the acetic acid matrix.

-

Fix: Add water dropwise to the cooled reaction mixture until turbidity persists, then cool to 4°C to force precipitation.

Issue: Product is Dark Brown/Black

-

Cause: Oxidation or polymerization of the hydrazine.

-

Fix: Perform a "charcoal treatment" during the recrystallization step.[4][5] Dissolve crude solid in hot methanol, add activated carbon (5 wt%), filter hot through Celite, then cool.

Issue: Incomplete Reaction (TLC shows starting material)

-

Cause: Insufficient acidity or temperature.

-

Fix: Add a Lewis Acid promoter (e.g., ZnCl2, 0.5 equiv) to the acetic acid solution to lower the activation energy for the [3,3]-shift.

References

-

Preparation of Tetrahydrocarbazolones (Ondansetron Precursors)

-

Source:Organic Syntheses, Coll.[5] Vol. 4, p. 884 (1963); Vol. 30, p. 90 (1950).

- Relevance: Foundational protocol for cyclohexanone phenylhydrazone cycliz

-

Link:

-

-

Industrial Synthesis of Ondansetron

- Source:Process for making ondansetron and intermediates thereof.

- Relevance: Describes the specific industrial conditions for converting the hydrazone to the carbazolone.

-

Link:

-

Mechanism of Fischer Indole Synthesis

-

Regioselectivity in Cyclohexanedione Derivatives

- Source:Journal of Heterocyclic Chemistry. "Regioselective synthesis of 4-oxo-tetrahydrocarbazoles".

- Relevance: Explains why the 4-oxo isomer is favored over the 2-oxo isomer in this specific substr

-

Link: (General Journal Link for verification)

Sources

- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. New approaches to ondansetron and alosetron inspire a versatile, flow photochemical method for indole synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Use of (Z)-3-(2-Phenylhydrazono)cyclohexanone as a ligand in coordination chemistry

An in-depth guide to the synthesis, characterization, and coordination chemistry of (Z)-3-(2-Phenylhydrazono)cyclohexanone for researchers and drug development professionals.

Abstract

Hydrazones represent a versatile and highly significant class of ligands in coordination chemistry, primarily due to their straightforward synthesis and tunable electronic and steric properties.[1][2] These compounds, characterized by the azomethine group (-C=N-N-), form stable coordination complexes with a wide array of metal ions.[3] The resulting metal-hydrazone complexes often exhibit enhanced biological activities compared to the free ligands, a trait attributed to the principles of chelation therapy.[3][4] This application note provides a comprehensive guide to the use of a specific hydrazone, (Z)-3-(2-Phenylhydrazono)cyclohexanone, as a chelating ligand. We present detailed, step-by-step protocols for the synthesis of the ligand and its subsequent complexation with transition metal ions. Furthermore, we outline a complete workflow for the physicochemical and spectroscopic characterization of both the ligand and its metal complexes, explaining the causality behind experimental choices and the interpretation of analytical data. This guide is intended for researchers in coordination chemistry, materials science, and drug development seeking to explore the rich potential of hydrazone-based metal complexes.

Introduction

The field of coordination chemistry has seen remarkable growth, driven by the quest for novel compounds with specific applications in catalysis, medicine, and materials science.[5][6] Among the vast library of organic ligands, hydrazones have garnered substantial attention. Their facile synthesis, typically through a simple condensation reaction, and the presence of multiple donor atoms (N, O) allow them to act as potent chelating agents.[5][7] The ability of hydrazones to exist in keto-enol tautomeric forms further diversifies their coordination modes.[5][8]

(Z)-3-(2-Phenylhydrazono)cyclohexanone is a derivative of significant interest. Its structure incorporates a phenylhydrazone moiety attached to a cyclohexanone ring, presenting key donor sites for metal coordination: the imine nitrogen and the carbonyl oxygen. This bidentate O, N donor set facilitates the formation of stable five- or six-membered chelate rings with metal ions, a favored conformation in coordination chemistry.[9] The biological and catalytic activities of the resulting complexes are profoundly influenced by the nature of the metal ion and the overall geometry of the coordination sphere.[10][11] This document serves as a practical guide, providing validated protocols for researchers to synthesize, isolate, and characterize this ligand and its metal complexes, thereby establishing a solid foundation for further application-oriented studies.

PART 1: Ligand Synthesis & Characterization

The synthesis of hydrazone ligands is typically achieved through a condensation reaction between a carbonyl compound and a hydrazine derivative.[7][12] This protocol details the synthesis of (Z)-3-(2-Phenylhydrazono)cyclohexanone from 1,3-cyclohexanedione and phenylhydrazine.

Protocol 1.1: Synthesis of (Z)-3-(2-Phenylhydrazono)cyclohexanone

Rationale: This procedure utilizes a straightforward acid-catalyzed condensation reaction. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and facilitate the removal of the water byproduct. A catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenylhydrazine. The final product is purified by recrystallization to remove unreacted starting materials and byproducts.

Materials:

-

1,3-Cyclohexanedione

-

Phenylhydrazine

-

Absolute Ethanol

-

Glacial Acetic Acid (Catalyst)

-

Distilled Water

-

Standard reflux and filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1,3-cyclohexanedione (10 mmol) in 50 mL of absolute ethanol.

-

Add phenylhydrazine (10 mmol) to the solution.

-

Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Fit the flask with a condenser and reflux the mixture with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume to approximately half using a rotary evaporator.

-

Pour the concentrated solution into 100 mL of ice-cold distilled water with vigorous stirring.

-

A solid precipitate of (Z)-3-(2-Phenylhydrazono)cyclohexanone will form.

-

Isolate the crude product by vacuum filtration, washing thoroughly with cold water to remove any residual acid and unreacted reagents.

-

Purify the product by recrystallization from an ethanol-water mixture to yield the pure crystalline solid.[13]

-

Dry the purified crystals in a desiccator over anhydrous CaCl₂.

Protocol 1.2: Characterization of the Ligand

Characterization is essential to confirm the identity and purity of the synthesized ligand.

1. Physicochemical Analysis:

-

Melting Point: Determine the melting point of the crystals. A sharp melting point is indicative of a pure compound.

-

Solubility: Test solubility in common organic solvents like DMSO, DMF, ethanol, and methanol. The ligand is expected to be soluble in polar organic solvents.[5]

2. Spectroscopic Analysis:

-

FT-IR Spectroscopy (KBr Pellet): The IR spectrum is critical for identifying key functional groups. Shifts in these bands upon complexation provide direct evidence of coordination.[7]

-

¹H & ¹³C NMR Spectroscopy (DMSO-d₆): NMR spectroscopy confirms the molecular structure. DMSO-d₆ is a common solvent for these types of compounds.[7][14]

-

UV-Vis Spectroscopy (DMF): The electronic spectrum provides information about the electronic transitions within the molecule.[14]

-

Mass Spectrometry: Confirms the molecular weight of the synthesized ligand. The expected molecular formula is C₁₂H₁₄N₂O.[15]

Data Summary: Ligand Characterization

| Technique | Expected Observation | Interpretation |

| FT-IR (cm⁻¹) | ~3200 (N-H str.), ~1650 (C=O str.), ~1600 (C=N str.), ~1580 (C=C str., aromatic) | Confirms the presence of hydrazone and carbonyl functional groups.[7] |

| ¹H NMR (ppm) | ~10.0-11.0 (s, 1H, -NH), ~6.8-7.5 (m, 5H, Ar-H), ~2.0-3.0 (m, 6H, -CH₂) | Verifies the presence of amine, aromatic, and aliphatic protons. |

| UV-Vis (nm) | ~250-280, ~330-360 | Assigned to π-π* and n-π* electronic transitions of the aromatic ring and hydrazone chromophore.[14] |

| Mass Spec (m/z) | ~202.11 [M]⁺ | Corresponds to the molecular weight of C₁₂H₁₄N₂O (Calculated: 202.25 g/mol ).[15] |

PART 2: Synthesis of Metal Complexes

Hydrazone ligands readily form stable complexes with transition metals. The following is a general protocol for synthesizing divalent metal complexes.

Workflow for Metal Complex Synthesis

Caption: General workflow for synthesizing metal-hydrazone complexes.

Protocol 2.1: General Synthesis of M(II) Complexes

Rationale: This method involves the reaction of the ligand with a metal salt in a 2:1 molar ratio, which is common for bidentate ligands forming octahedral complexes with divalent metals.[3] Refluxing provides the necessary activation energy for the coordination reaction to proceed to completion. The resulting precipitate is washed with ethanol and ether to remove any soluble impurities and unreacted starting materials.

Materials:

-

Synthesized (Z)-3-(2-Phenylhydrazono)cyclohexanone ligand

-

Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

-